2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17643071
InChI: InChI=1S/C12H24N2O/c1-9(2)10(3)12(15)14-7-5-11-4-6-13-8-11/h9-11,13H,4-8H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol

2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide

CAS No.:

Cat. No.: VC17643071

Molecular Formula: C12H24N2O

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide -

Specification

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
IUPAC Name 2,3-dimethyl-N-(2-pyrrolidin-3-ylethyl)butanamide
Standard InChI InChI=1S/C12H24N2O/c1-9(2)10(3)12(15)14-7-5-11-4-6-13-8-11/h9-11,13H,4-8H2,1-3H3,(H,14,15)
Standard InChI Key SAKDXORSSGZVAQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)C(=O)NCCC1CCNC1

Introduction

2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide, with the CAS number 1839429-68-3, is a synthetic organic compound notable for its structural complexity and potential biological activity. The compound features a butanamide backbone, methyl groups, and a pyrrolidine ring, contributing to its unique chemical properties. Its molecular formula is C12_{12}H24_{24}N2_2O, and it has a molecular weight of approximately 212.33 g/mol.

Synthesis of the Compound

The synthesis of 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Butanamide Backbone: The initial step often involves the reaction of an appropriate carboxylic acid with an amine under controlled conditions.

  • Introduction of Methyl Groups: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

  • Pyrrolidine Ring Attachment: The final step involves the coupling of the pyrrolidine moiety with the butanamide structure.

These synthetic strategies allow for the customization of the compound's properties for specific research needs.

Biological Activity and Applications

  • Neuropharmacology: Potential applications in treating neurological disorders due to its structural similarity to known neuroactive compounds.

  • Medicinal Chemistry: As a candidate for drug development, particularly in areas requiring modifications to enhance efficacy or reduce side effects.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide. Below is a comparison table highlighting these compounds:

Compound NameMolecular FormulaKey Features
N-Ethyl-N-(2-pyrrolidin-1-yl)butanamideC10_{10}H18_{18}N2_2OEthyl group on nitrogen
N-[2-(3,4-dimethoxyphenyl)-ethyl]-3-methyl-butanamideC12_{12}H17_{17}N1_1O3_{3}Contains methoxy groups
N-[2-(4-fluorophenyl)-ethyl]-3-methyl-butanamideC12_{12}H14_{14}F1_1N1_1Fluorinated aromatic ring

The uniqueness of 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide lies in its specific combination of functional groups and structural features that may confer distinct biological properties compared to these similar compounds.

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